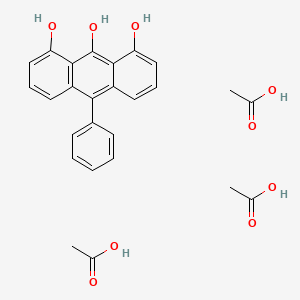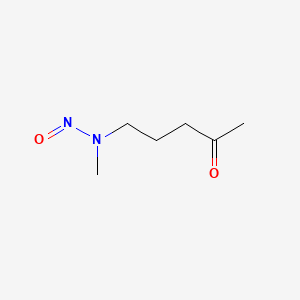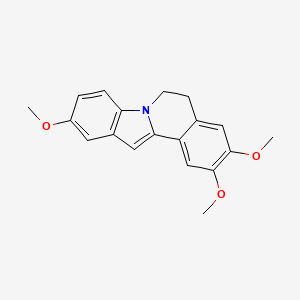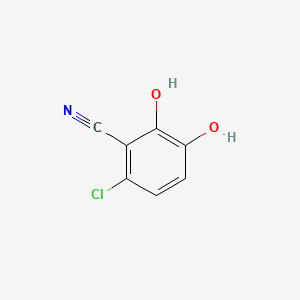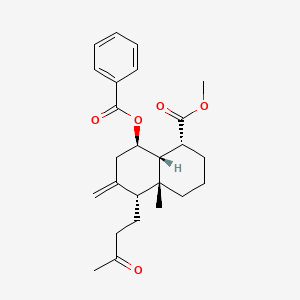![molecular formula C28H26O2 B14303343 4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) CAS No. 114626-08-3](/img/structure/B14303343.png)
4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) is a complex organic compound characterized by its biphenyl structure with additional methylphenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) typically involves multiple steps. One common method includes the reaction of para-substituted benzaldehydes with phenylhydrazine hydrochloride in aqueous dioxane to form phenylhydrazones . These intermediates can then undergo further reactions to form the desired biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-phenyl-: A related compound with a similar biphenyl structure.
4,4’-Bis(4-aminophenoxy)biphenyl: Another biphenyl derivative with different functional groups.
1,2-Di-p-tolylethane: A compound with a similar ethane linkage between aromatic rings.
Properties
CAS No. |
114626-08-3 |
|---|---|
Molecular Formula |
C28H26O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[1-(4-hydroxy-3-methylphenyl)-1-(4-phenylphenyl)ethyl]-2-methylphenol |
InChI |
InChI=1S/C28H26O2/c1-19-17-24(13-15-26(19)29)28(3,25-14-16-27(30)20(2)18-25)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-18,29-30H,1-3H3 |
InChI Key |
GVEOHRNWDYWPNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
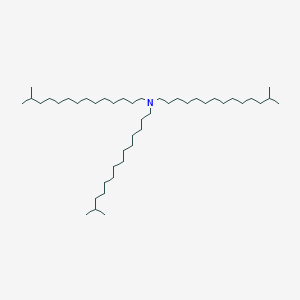
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)
![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
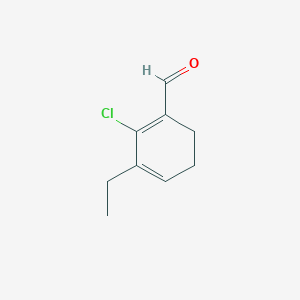
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)
